molecular formula C10H10BrF B8518224 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene

4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene

Cat. No. B8518224
M. Wt: 229.09 g/mol
InChI Key: JMCVOEQGNFKGDP-UHFFFAOYSA-N
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Patent
US07687491B2

Procedure details

To a solution of isopropyltriphenylphosphonium iodide (0.65 g, 1.5 mmol) in N,N-dimethylformamide (6 ml) was added slowly a solution of potassium t-butoxide (0.18 g, 1.6 mmol) in N,N-dimethylformamide (2 ml) at 0° C. with stirring, and the resulting mixture was stirred for 30 minutes. Furthermore, to the reaction mixture was added a solution of 4-bromo-2-fluorobenzaldehyde (0.20 g, 1.0 mmol) in N,N-dimethylformamide (2 ml) at the same temperature with stirring, and after raising the reaction temperature to room temperature, the resulting mixture was furthermore stirred for 1 hour. After stirring, a saturated aqueous solution of ammonium chloride (5 ml) was added to the reaction mixture to quench the reaction, and the resulting mixture was poured into water (20 ml) and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over sodium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (0:10 to 5:95) as the eluent to afford the title compound (0.19 g) in a yield of 82% as a colourless oily product.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[I-].[CH:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:4])[CH3:3].CC(C)([O-])C.[K+].[Br:30][C:31]1[CH:38]=[CH:37][C:34]([CH:35]=O)=[C:33]([F:39])[CH:32]=1.[Cl-].[NH4+]>CN(C)C=O.O>[Br:30][C:31]1[CH:38]=[CH:37][C:34]([CH:35]=[C:2]([CH3:4])[CH3:3])=[C:33]([F:39])[CH:32]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
[I-].C(C)(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.18 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the resulting mixture was furthermore stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=C(C)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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